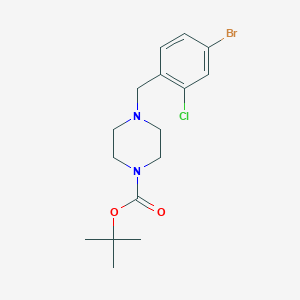

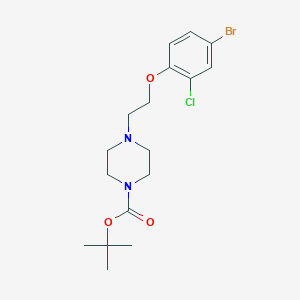

4-(1-メチル-1H-インダゾール-3-イル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オン

概要

説明

The compound is a derivative of indazole . Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . It’s a core structure that is found in many biologically active compounds .

Synthesis Analysis

Indazoles can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole derivatives can be analyzed using various techniques. For example, the empirical formula of a related compound, (1-methyl-1H-indazol-3-yl)methanol, is C9H10N2O, and its molecular weight is 162.19 .Chemical Reactions Analysis

The chemical reactions involving indazoles can be complex and varied. For instance, a Cu(OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be diverse. For instance, (1-methyl-1H-indazol-3-yl)methanol is a solid at room temperature .作用機序

The mechanism of action of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not well understood. However, studies have shown that 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response.

Biochemical and Physiological Effects:

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have several biochemical and physiological effects. Studies have shown that 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to have good electron transport properties, making it a potential candidate for use in OLEDs.

実験室実験の利点と制限

4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for lab experiments, including its high thermal stability and good electron transport properties. However, 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has some limitations, including its relatively low solubility in water and its potential toxicity.

将来の方向性

There are several future directions for research on 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One direction is to study the mechanism of action of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one in more detail to gain a better understanding of its anti-cancer and anti-inflammatory properties. Another direction is to study the potential use of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one in the development of OLEDs and other electronic devices. Finally, there is a need for further research on the potential use of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a catalyst for various reactions.

科学的研究の応用

抗菌活性

トリアゾロン誘導体は、抗菌特性を持つことが示されており、耐性菌株やその他の病原体と闘うための新しい抗生物質や消毒剤の開発に役立つ可能性があります。 .

抗痙攣特性

これらの化合物は、てんかん発作の治療における潜在的な使用についても研究されており、抗痙攣薬の研究のための新しい道を開いています。 .

抗酸化作用

トリアゾロン誘導体の抗酸化能力は、さまざまな病気に関与する酸化ストレスから細胞を保護する役割を果たす可能性を示唆しています。 .

抗がんの可能性

インダゾール誘導体の抗がん活性には大きな関心が寄せられています。 研究によると、これらの化合物は癌細胞の増殖を阻害することが示されており、がん治療のための有望な候補となっています。 .

鎮痛および抗侵害受容作用

トリアゾロンは、鎮痛および抗侵害受容効果により、疼痛管理のための新しい選択肢を提供する可能性があり、新しい鎮痛剤の開発につながる可能性があります。 .

抗炎症用途

トリアゾロン誘導体の抗炎症特性は、炎症性疾患の治療のための潜在的な候補であり、新しい抗炎症薬につながる可能性があります。 .

Safety and Hazards

特性

IUPAC Name |

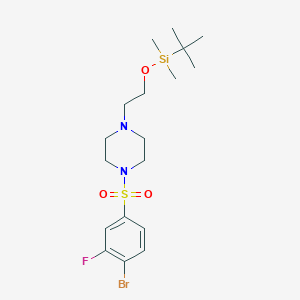

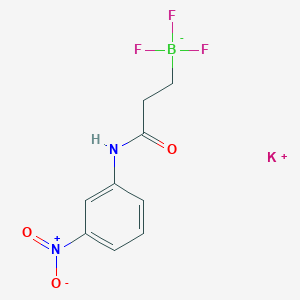

4-(1-methylindazol-3-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c1-14-8-5-3-2-4-7(8)9(13-14)15-6-11-12-10(15)16/h2-6H,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZKEPSQHBGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)N3C=NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

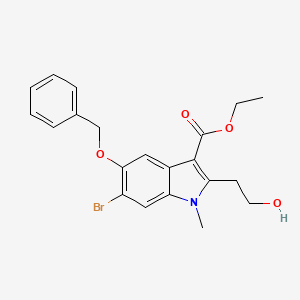

![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)

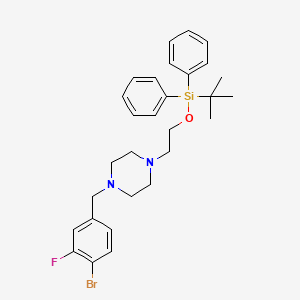

![1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B1408139.png)